1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid
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Overview
Description
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16N2O6. It is characterized by the presence of a piperidine ring substituted with a nitrobenzyloxycarbonyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzyloxycarbonyl group: This step often involves the reaction of the piperidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzyloxycarbonyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(4-Nitrobenzyloxy)carbonyl]-piperazine-2-carboxylic acid: This compound features a piperazine ring, which provides different chemical and biological properties.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c17-13(18)12-3-1-2-8-15(12)14(19)22-9-10-4-6-11(7-5-10)16(20)21/h4-7,12H,1-3,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBPQQBSUIVMNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441565 |
Source
|
Record name | 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-76-0 |
Source
|
Record name | 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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